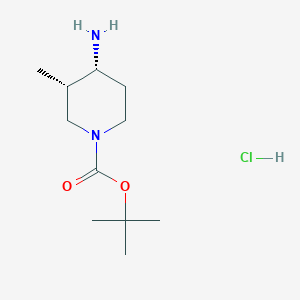![molecular formula C13H12N2O B2508807 2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile CAS No. 267900-10-7](/img/structure/B2508807.png)
2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of propanedinitrile with a methoxy and dimethylphenyl group attached. Propanedinitrile is a nitrile compound, which are typically used in organic synthesis due to their reactivity .
Molecular Structure Analysis
The molecular structure of a similar compound, 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, consists of asymmetric units of C16H20N2O in orthorhombic crystal systems .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization :
- A study conducted by Wei, Challa, and Reedijk (1991) detailed the copolymerization of 2,6-dimethylphenol with tetramethyl bisphenol-A, highlighting the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) type telechelics, which are relevant in the context of polymers and materials science (Wei, Challa, & Reedijk, 1991).
Natural Compound Synthesis :
- Research by Morais, Fo, and Fraiz (1989) involved the synthesis of natural 1,3-diarylpropanes, which are structurally related to the compound . This study provides insights into the synthesis methods and structural analysis of related compounds (Morais, Fo, & Fraiz, 1989).
Structural and Chemical Properties Analysis :
- Karlsen, Kolsaker, Romming, and Uggerud (2002) explored the structural properties of N,N-dialkylaminobenzamides and analogously substituted 2-(phenylmethylene)propanedinitriles. Their work provides valuable information on the physical and chemical properties of compounds similar to 2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile (Karlsen et al., 2002).
Application in Organic Synthesis and Biochemistry :
- Zabadal, Pelliccioli, Klán, and Wirz (2001) discussed the use of 2,5-dimethylphenacyl esters as a photoremovable protecting group for carboxylic acids. This research is relevant for applications in organic synthesis and biochemistry, specifically in the development of "caged compounds" (Zabadal et al., 2001).
Electrochemical and Spectroscopic Properties :
- Sarma, Kataky, and Baruah (2007) studied the spectroscopic and electrochemical properties of related diaryl quinone methides. Their findings are crucial for understanding the electrochemical behavior and potential applications of similar compounds in various scientific fields (Sarma, Kataky, & Baruah, 2007).
Crystallography and Molecular Structure Analysis :
- Jasinski, Butcher, Mayekar, Narayana, and Yathirajan (2007) conducted a study on a molecule structurally related to the compound , providing detailed information on its crystal structure and molecular interactions (Jasinski et al., 2007).
Application in OLED Materials :
- Percino et al. (2019) synthesized a compound related to this compound, demonstrating its use in organic light-emitting diodes (OLEDs), highlighting potential applications in electronic and display technologies (Percino et al., 2019).
Eigenschaften
IUPAC Name |
2-[(4-methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-9-5-13(16-3)10(2)4-12(9)6-11(7-14)8-15/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIXICUTBVAFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2508725.png)
![N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2508726.png)
![Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2508729.png)

![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2508732.png)

![5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2508736.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2508737.png)

![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B2508741.png)
![N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2508742.png)
![(E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide](/img/structure/B2508744.png)

